molecular formula C9H8O3S B8658348 4-Phenylsulfanyl-[1,3]dioxolan-2-one CAS No. 304881-39-8

4-Phenylsulfanyl-[1,3]dioxolan-2-one

Cat. No.: B8658348
CAS No.: 304881-39-8
M. Wt: 196.22 g/mol
InChI Key: RGKJPSUIRWDBRT-UHFFFAOYSA-N
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Description

4-Phenylsulfanyl-[1,3]dioxolan-2-one is a cyclic carbonate derivative characterized by a phenylsulfanyl (-SPh) substituent at the 4-position of the dioxolan-2-one ring. This sulfur-containing functional group imparts unique electronic and steric properties, distinguishing it from other 1,3-dioxolan-2-one analogs.

Properties

CAS No.

304881-39-8

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

4-phenylsulfanyl-1,3-dioxolan-2-one

InChI

InChI=1S/C9H8O3S/c10-9-11-6-8(12-9)13-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

RGKJPSUIRWDBRT-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The 1,3-dioxolan-2-one core is highly modular, with substituents dictating physicochemical behavior. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
4-Phenylsulfanyl-[1,3]dioxolan-2-one -SPh (phenylsulfanyl) ~196 (estimated) Potential flame retardancy, polymer modification -
4-Chloromethyl-[1,3]dioxolan-2-one -CH2Cl 150.58 High catalytic synthesis yields (up to 79%); precursor for further functionalization
4-Fluoro-[1,3]dioxolan-2-one (FEC) -F 106 Electrolyte additive in lithium-ion batteries; enhances thermal stability
4-Hydroxymethyl-[1,3]dioxolan-2-one -CH2OH 118.09 Biodegradable plasticizer; hydrogen bonding capacity
4-Vinyl-[1,3]dioxolan-2-one -CH2CH2 114.10 Polymerizable monomer; potential for crosslinking
4-Methyl-[1,3]dioxolan-2-one -CH3 102.09 Simple alkyl derivative; moderate thermal stability

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity of the carbonate ring, enhancing reactivity in ring-opening polymerizations. The phenylsulfanyl group (-SPh) may exhibit resonance effects, altering electronic distribution.
  • Steric Hindrance : Bulky substituents like -SPh or 4-Methyl-5-phenyl (MW 178.19, ) reduce reaction rates in catalytic processes compared to smaller groups (e.g., -CH3).
  • Thermal Stability : Fluorinated derivatives (e.g., FEC) exhibit superior thermal stability (decomposition >200°C) due to strong C-F bonds, while hydroxymethyl analogs degrade at lower temperatures (~150°C) due to hydroxyl group reactivity .

Preparation Methods

Haloethylene Carbonate-Thiophenol Coupling

This method, adapted from KR100686204B1, involves reacting chloroethylene carbonate with thiophenol derivatives in the presence of a tertiary amine catalyst. Key steps include:

  • Controlled Catalyst Addition : Triethylamine (TEA) is added dropwise (0.1–0.4 mL/min) to a mixture of chloroethylene carbonate and thiophenol at 40–60°C to minimize side reactions.

  • Reflux Conditions : Post-catalyst addition, the reaction is refluxed at 70–100°C to drive the coupling to completion.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) isolates the product.

Example Protocol (modified from):

  • Reactants : Chloroethylene carbonate (0.1 mol), 4-fluorothiophenol (0.1 mol), TEA (0.3 mol).

  • Solvent : Tetrahydrofuran (130 mL).

  • Conditions : TEA added at 0.3 mL/min for 4 hrs at 50°C, followed by reflux at 82°C for 17 hrs.

  • Yield : 40.8% (analogous fluorinated derivative).

  • Purity : 95% (GC/NMR).

Mechanistic Insights

The amine catalyst deprotonates thiophenol, generating a thiophenoxide ion that nucleophilically attacks the electrophilic carbonyl carbon of chloroethylene carbonate. Ring-opening forms a thiocarbonate intermediate, which cyclizes to yield the product.

Ethylene Carbonate Ring-Opening with Thiophenol

An alternative route involves the base-mediated ring-opening of ethylene carbonate by thiophenol:

  • Reaction Setup : Ethylene carbonate and thiophenol are combined in a polar aprotic solvent (e.g., DMF).

  • Base Activation : Potassium carbonate or DBU facilitates thiophenoxide formation.

  • Cyclization : Intramolecular nucleophilic attack forms the dioxolanone ring.

Optimization Challenges :

  • Excessive base promotes hydrolysis of ethylene carbonate.

  • Competing side reactions (e.g., disulfide formation) reduce yield.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

ParameterHaloethylene Carbonate MethodEthylene Carbonate Ring-Opening
Catalyst TriethylamineK2CO3 or DBU
Temperature Range 50–100°C25–80°C
Reaction Time 21 hrs6–12 hrs
Yield 40–45%30–35% (unoptimized)
Byproducts Halide saltsDisulfides, hydrolyzed carbonate
Scalability High (patent-scale)Moderate

Yield Optimization Strategies

  • Catalyst Loading : Increasing TEA to 0.5 mol equivalents improves thiophenol activation but risks emulsion formation.

  • Solvent Selection : Tetrahydrofuran (THF) outperforms DMF in minimizing side reactions.

  • Dropwise Addition : Slow TEA addition (0.1 mL/min) reduces exothermic side reactions.

Advanced Purification Techniques

  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:5) resolve product from unreacted thiophenol.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity (scalable batches).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenylsulfanyl-[1,3]dioxolan-2-one, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves the reaction of phenylsulfanyl-containing precursors with cyclic carbonate-forming reagents like 1,1’-carbonyldiimidazole (CDI) under anhydrous conditions. For example, analogous dioxolan-2-one derivatives are synthesized via acyloin intermediates reacting with CDI in tetrahydrofuran (THF) at 60–80°C . Optimization includes adjusting stoichiometry (e.g., excess CDI) and monitoring reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track carbonyl group consumption.

Q. How is this compound characterized structurally and thermally?

  • Methodological Answer : Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the phenylsulfanyl group (δ ~7.2–7.6 ppm for aromatic protons) and the dioxolanone ring (δ ~4.0–5.0 ppm for methylene/methine protons). For example, 4-methyl-1,3-dioxolan-2-one derivatives show characteristic ¹³C NMR peaks at ~155–160 ppm for the carbonyl carbon . Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), with heating rates of 10°C/min under nitrogen to determine decomposition temperatures .

Q. What safety protocols are critical for handling sulfur-containing dioxolanone derivatives?

  • Methodological Answer : Key protocols include:

  • Using flame-resistant labware and conducting reactions in fume hoods to mitigate volatile byproducts.
  • Wearing nitrile gloves and safety goggles to prevent skin/eye contact with reactive intermediates.
  • Storing waste in sealed containers labeled for sulfur-containing organics, followed by disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How does the phenylsulfanyl substituent influence the compound’s reactivity in oxidation or nucleophilic substitution reactions?

  • Methodological Answer : The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions (e.g., using m-chloroperbenzoic acid (mCPBA) in dichloromethane). Kinetic studies via high-performance liquid chromatography (HPLC) can track oxidation progress. For nucleophilic substitutions, the electron-withdrawing nature of the dioxolanone ring enhances reactivity with amines or thiols, requiring inert atmospheres (argon/nitrogen) to prevent side reactions .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational isomerism. Strategies include:

  • Repeating NMR experiments in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Comparing experimental infrared (IR) spectra with density functional theory (DFT)-simulated vibrational modes to identify overlooked conformers.
  • Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .

Q. What experimental designs are suitable for studying substituent effects on electrochemical stability in battery electrolytes?

  • Methodological Answer : Replace the phenylsulfanyl group with fluorinated or methylated analogs (e.g., 4-fluoro-1,3-dioxolan-2-one) and compare electrochemical performance via:

  • Cyclic voltammetry (CV) to measure oxidation/reduction potentials.
  • Electrochemical impedance spectroscopy (EIS) to assess ionic conductivity.
  • Accelerated aging tests at elevated temperatures (e.g., 60°C) to evaluate thermal decomposition pathways .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodological Answer : Employ design of experiments (DoE) to optimize parameters such as:

  • Catalyst loading (e.g., lipases or metal catalysts for enantioselective synthesis).
  • Solvent selection (e.g., switching from THF to dimethyl carbonate (DMC) for greener chemistry).
  • Workup procedures, including silica gel chromatography with gradient elution or recrystallization from ethanol/water mixtures .

Q. What methodologies are used to evaluate potential biological activity of this compound derivatives?

  • Methodological Answer : Screen for antimicrobial activity using:

  • Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
  • Antioxidant potential via 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.
  • Cytotoxicity testing on human cell lines (e.g., HEK293) using MTT assays to establish IC₅₀ values .

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